1-Boc-3-(aminomethyl)-3-ethylazetidine
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Overview
Description
1-Boc-3-(aminomethyl)-3-ethylazetidine is an organic compound that belongs to the class of azetidines. It is a colorless liquid with a characteristic odor and a melting point of -5°C. It is soluble in water and organic solvents, and is used in various industrial and scientific applications. In the laboratory, it is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material for the synthesis of other compounds.
Scientific Research Applications
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors
In the search for broad-spectrum antidepressants, 3-aminoazetidine derivatives were explored through bioisosteric modification of 3-α-oxyazetidine. This study synthesized novel 3-aminoazetidine derivatives, starting from Boc-protected azetidinone and azetidinal, to measure their inhibitory reuptake activities against neurotransmitters serotonin, norepinephrine, and dopamine. The study aimed at identifying compounds with specific inhibitory activity profiles, leading to the identification of potential candidates for further antidepressant studies (Han et al., 2014).
Synthesis of Triazolyl-Substituted 3-Aminopiperidines
Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines were developed as new scaffolds for combinatorial chemistry. These compounds, prepared from a piperidine building block through a sequence of nucleophilic aziridine ring opening and subsequent cycloaddition, serve as versatile intermediates for the synthesis of complex molecules for potential therapeutic applications (Schramm et al., 2010).
Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine
This research demonstrated the α-lithiation–elimination approach from N-Boc-3-methoxyazetidine to generate N-Boc-2-lithio-2-azetine, which could be trapped with electrophiles. This methodology provides concise access to 2-substituted 2-azetines, illustrating the utility of 1-Boc-3-(aminomethyl)-3-ethylazetidine in generating functionalized heterocycles for drug discovery and development (Hodgson et al., 2014).
Ruthenium-catalyzed Synthesis of Triazole-based Scaffolds
This study explored the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to synthesize protected versions of triazole amino acids. The methodology enabled the preparation of triazole-containing dipeptides and molecules active as HSP90 inhibitors, showcasing the potential of this compound derivatives in the synthesis of biologically active compounds (Ferrini et al., 2015).
Synthesis of Homopropargylamines from 2-Cyanoazetidines
2-Cyanoazetidines, derived from β-amino alcohols, were shown to undergo ring-cleavage to yield homopropargylamines, isolated as their N-Boc protected derivatives. This reaction provides a new pathway to access important building blocks for organic synthesis, highlighting the synthetic versatility of this compound and related compounds (Quinodoz et al., 2016).
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-ethylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-11(6-12)7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIOUCAYFXZLSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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